An In-depth Technical Guide to (2-Chloro-4-fluoro-3-methoxyphenyl)boronic acid
An In-depth Technical Guide to (2-Chloro-4-fluoro-3-methoxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, properties, synthesis, and applications of (2-Chloro-4-fluoro-3-methoxyphenyl)boronic acid, a key building block in modern organic synthesis.
Chemical Structure and Properties
(2-Chloro-4-fluoro-3-methoxyphenyl)boronic acid is a substituted phenylboronic acid with the chemical formula C₇H₇BClFO₃. Its structure features a benzene ring substituted with a chloro, a fluoro, a methoxy, and a boronic acid group.
Structure:
Physicochemical Properties:
A summary of the key physicochemical properties is presented in Table 1.
| Property | Value | Source |
| CAS Number | 943831-11-6 | [1] |
| Molecular Formula | C₇H₇BClFO₃ | [2] |
| Molecular Weight | 204.39 g/mol | [2] |
| Appearance | Solid | |
| Storage Temperature | 2-8°C, sealed in dry conditions |
Spectroscopic Data:
Table 2: Predicted Spectroscopic Data
| Technique | Expected Characteristics |
| ¹H NMR | Aromatic protons (2H), methoxy protons (3H, singlet), and boronic acid protons (2H, broad singlet). The aromatic signals will show splitting patterns influenced by the fluorine and chlorine substituents. |
| ¹³C NMR | Signals for the seven carbon atoms, with chemical shifts influenced by the attached functional groups. The carbon attached to boron will show a characteristic broad signal. |
| ¹¹B NMR | A single, broad signal in the region typical for arylboronic acids (around 25-35 ppm), indicating a trigonal planar boron atom. |
| ¹⁹F NMR | A single resonance for the fluorine atom, with its chemical shift providing information about the electronic environment of the aromatic ring. |
| FT-IR (cm⁻¹) | - O-H stretching (broad, ~3300 cm⁻¹)- C-H stretching (aromatic, ~3000-3100 cm⁻¹)- C=C stretching (aromatic, ~1400-1600 cm⁻¹)- B-O stretching (~1350 cm⁻¹)- C-O stretching (methoxy, ~1250 cm⁻¹)- C-F stretching (~1100-1200 cm⁻¹)- C-Cl stretching (~700-800 cm⁻¹) |
Synthesis
(2-Chloro-4-fluoro-3-methoxyphenyl)boronic acid is typically synthesized from 2-chloro-6-fluoroanisole via a directed ortho-metalation followed by borylation.
Experimental Protocol: Synthesis of (2-Chloro-4-fluoro-3-methoxyphenyl)boronic acid
This protocol is adapted from methodologies described in the patent literature.
Materials:
-
2-Chloro-6-fluoroanisole
-
n-Butyllithium (n-BuLi) in hexanes
-
Trimethyl borate (B(OMe)₃)
-
Anhydrous 1,2-dimethoxyethane (DME)
-
Aqueous sodium hydroxide (NaOH)
-
Aqueous hydrochloric acid (HCl)
-
Acetonitrile (MeCN)
-
Sodium chloride (NaCl)
-
Magnesium sulfate (MgSO₄)
-
tert-Butyl methyl ether (TBME)
Procedure:
-
Lithiation: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 2-chloro-6-fluoroanisole (1 equivalent) in anhydrous DME. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1-1.2 equivalents) dropwise, maintaining the temperature below -70 °C. Stir the reaction mixture at this temperature for 1 hour.
-
Borylation: To the cooled solution, add trimethyl borate (1.5 equivalents) dropwise, again keeping the temperature below -67 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Hydrolysis and Work-up: Add aqueous NaOH solution (1.25 equivalents) dropwise to the reaction mixture and stir for 1.5 hours at room temperature. Transfer the mixture to a separatory funnel and wash the aqueous layer with TBME to remove unreacted starting material.
-
Acidification and Extraction: Acidify the aqueous layer with concentrated HCl. Extract the product with acetonitrile.
-
Isolation: To the combined acetonitrile extracts, add solid NaCl to saturate the aqueous phase and induce phase separation. Separate the acetonitrile layer, dry it over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (2-Chloro-4-fluoro-3-methoxyphenyl)boronic acid as a solid. A yield of approximately 93% has been reported for this process[3].
Workflow for the Synthesis of (2-Chloro-4-fluoro-3-methoxyphenyl)boronic acid:
Applications in Synthesis
(2-Chloro-4-fluoro-3-methoxyphenyl)boronic acid is a valuable reagent in organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Synthesis of Herbicides
A major application of this boronic acid is in the synthesis of aminopicolinate herbicides. These compounds act as synthetic auxins, a class of plant growth regulators.
This protocol describes the synthesis of a 6-aryl-4-aminopicolinate, a common herbicide core structure.
Materials:
-
(2-Chloro-4-fluoro-3-methoxyphenyl)boronic acid
-
A suitable 4-amino-6-halopicolinate derivative (e.g., methyl 4-amino-3,6-dichloropyridine-2-carboxylate)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)
-
Solvent (e.g., DME, toluene, or a mixture of solvent and water)
Procedure:
-
To a reaction vessel, add the 4-amino-6-halopicolinate derivative (1 equivalent), (2-Chloro-4-fluoro-3-methoxyphenyl)boronic acid (1.1-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents).
-
Add the solvent and degas the mixture by bubbling with nitrogen or argon for 15-30 minutes.
-
Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 6-(2-Chloro-4-fluoro-3-methoxyphenyl)-4-aminopicolinate.
Workflow for Suzuki-Miyaura Coupling:
Aminopicolinate herbicides mimic the natural plant hormone auxin. At high concentrations, these synthetic auxins disrupt normal plant growth processes, leading to uncontrolled growth and eventually plant death. The signaling pathway involves the perception of the synthetic auxin by a receptor complex, leading to the degradation of transcriptional repressors and the subsequent expression of auxin-responsive genes.
Synthetic Auxin Signaling Pathway:
Potential in Drug Development
While specific examples of pharmaceuticals synthesized from (2-Chloro-4-fluoro-3-methoxyphenyl)boronic acid are not prominent in the literature, its structural features make it an attractive building block for drug discovery. Fluorine substitution can enhance metabolic stability and binding affinity, while the boronic acid moiety is a versatile functional group for various coupling reactions. Boronic acids themselves are also known to be pharmacologically active, for example, as enzyme inhibitors.
Hypothetical Drug Discovery Workflow:
Safety Information
(2-Chloro-4-fluoro-3-methoxyphenyl)boronic acid is classified as a hazardous substance. Appropriate safety precautions should be taken during handling.
Table 3: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statement | Precautionary Statements |
| GHS07 | Warning | H319: Causes serious eye irritation. | P264, P280, P305+P351+P338, P337+P313 |
Users should consult the Safety Data Sheet (SDS) for complete safety and handling information.
Conclusion
(2-Chloro-4-fluoro-3-methoxyphenyl)boronic acid is a valuable and versatile building block in organic synthesis, with a significant application in the production of aminopicolinate herbicides. Its synthesis is well-established, and its reactivity in Suzuki-Miyaura coupling is a key feature. While its direct application in pharmaceuticals is not yet widely documented, its structural motifs suggest potential for future drug discovery efforts. Researchers working with this compound should be aware of its hazardous nature and take appropriate safety measures.
References
- 1. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 2. 4-Chloro-2-fluoro-3-methoxyphenylboronic acid | C7H7BClFO3 | CID 44129706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Chloro-2-fluoro-3-methoxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]
